
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes formyl, methoxy, dinitrophenyl, and nitrobenzenesulfonate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 2-formyl-6-methoxy-3,5-dinitrophenol and 3-nitrobenzenesulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is carried out under controlled temperatures, often between 0°C to room temperature, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 4-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 2-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-chlorobenzenesulfonate
Uniqueness
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H9N3O11S |
|---|---|
Poids moléculaire |
427.30 g/mol |
Nom IUPAC |
(2-formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H9N3O11S/c1-27-14-12(17(23)24)6-11(16(21)22)10(7-18)13(14)28-29(25,26)9-4-2-3-8(5-9)15(19)20/h2-7H,1H3 |
Clé InChI |
KJVYGGHYYFQKBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
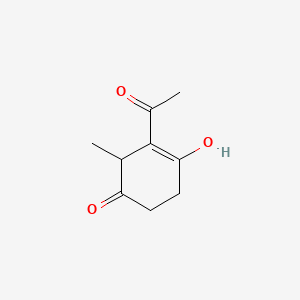
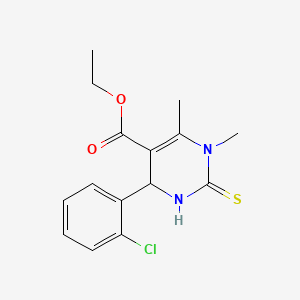
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
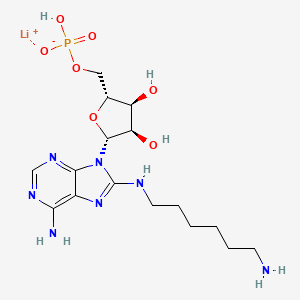
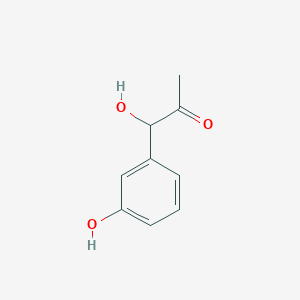
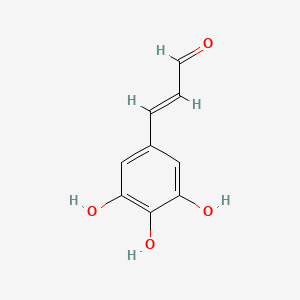
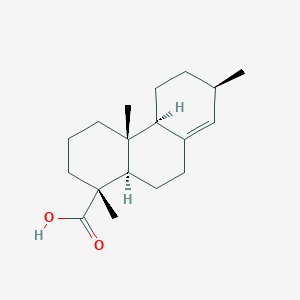
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
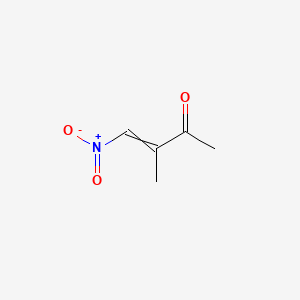
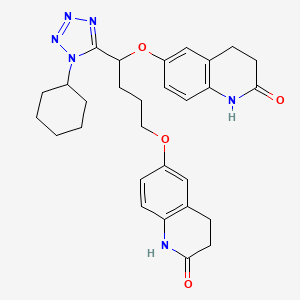

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)

